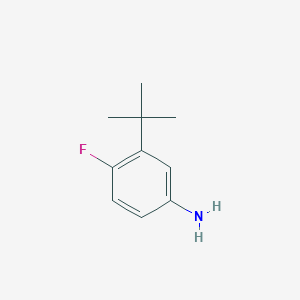
3-(Tert-butyl)-4-fluoroaniline
Descripción general
Descripción
3-(Tert-butyl)-4-fluoroaniline is an organic compound characterized by the presence of a tert-butyl group and a fluorine atom on an aniline derivative. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of this compound can begin with the nitration of tert-butylbenzene to produce 3-(Tert-butyl)nitrobenzene, followed by reduction to the corresponding aniline derivative.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the careful control of reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of various substituted anilines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts are employed.
Substitution: Typical reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized products.
Reduction: Various substituted anilines and amides.
Substitution: Halogenated anilines and other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-4-fluoroaniline finds applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(Tert-butyl)-4-fluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
3-(Tert-butyl)aniline: Lacks the fluorine atom, leading to different reactivity and biological activity.
4-Fluoroaniline: Lacks the tert-butyl group, resulting in distinct chemical properties.
2-(Tert-butyl)-4-fluoroaniline: Similar structure but with the tert-butyl group at a different position.
Uniqueness: 3-(Tert-butyl)-4-fluoroaniline is unique due to the combination of the tert-butyl group and the fluorine atom, which together influence its reactivity, stability, and biological activity. This combination provides a balance of steric hindrance and electronic effects that are not present in similar compounds.
Propiedades
IUPAC Name |
3-tert-butyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDYZLDPZBTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)


![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)


![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)




